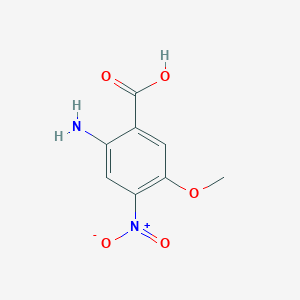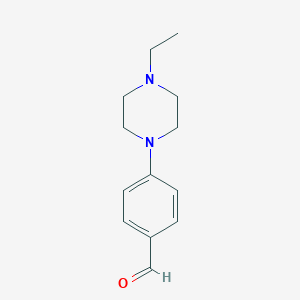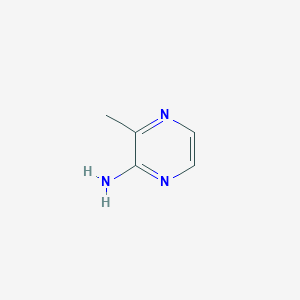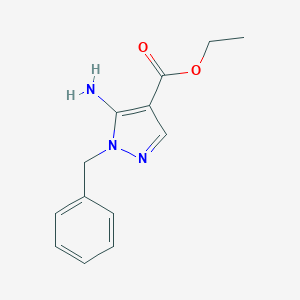
2-アミノ-3-ニトロ-5-フルオロピリジン
概要
説明
2-Amino-3-nitro-5-fluoropyridine is a chemical compound with the molecular formula C5H4FN3O2 and a molecular weight of 157.1 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2-Amino-3-nitro-5-fluoropyridine involves several steps. The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene 1,1-dioxides . The synthesis of 2-amino-5-fluoropyridine was obtained from 2-amino-5-nitropyridine by a row of transformations . More detailed synthesis procedures can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 2-Amino-3-nitro-5-fluoropyridine consists of a pyridine ring with amino, nitro, and fluoro substituents .Chemical Reactions Analysis
The introduction of the electron-withdrawing group in position 2 of the pyridine ring in some cases makes possible such transformations. For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine .科学的研究の応用
医薬品開発
2-アミノ-3-ニトロ-5-フルオロピリジン: は、医薬品研究において貴重な中間体です。薬物分子への組み込みは、その薬物動態特性を大幅に変更する可能性があります。 例えば、医薬品化合物へのフッ素原子の導入は、代謝安定性、バイオアベイラビリティ、および結合親和性を高める可能性があります . この化合物は、特に、多くの医療治療に使用される薬物の重要な構造モチーフであるフルオロ化ピリジンの合成に役立ちます .
農業化学
農業部門では、2-アミノ-3-ニトロ-5-フルオロピリジンは、除草剤や殺虫剤の合成の前駆体として役立ちます。 フッ素原子の強い電子吸引性により、物理的、生物学的、および環境的特性が向上した化合物につながる可能性があります . これは、より効果的で環境に優しい新しい農業製品の開発に活用されてきました .
材料科学
この化合物が材料科学で果たす役割は、その反応性と複雑な構造を形成する能力に関連しています。特定の電子またはフォトン特性を持つ新しい材料を作成するために使用できます。 ニトロ基とアミノ基の両方が存在することにより、さらなる官能基化が可能になり、これはさまざまな用途向けの高度な材料を開発する上で重要です .
化学合成
2-アミノ-3-ニトロ-5-フルオロピリジン: は、有機合成における汎用性の高いビルディングブロックです。置換、環化、カップリングなどのさまざまな反応を通じて、複雑な分子を構築するために使用されます。 その反応性プロファイルにより、複雑な有機分子の合成において不可欠なコンポーネントとなっています .
環境科学
この化合物の環境への応用は、主にその分解生成物とその生態系への影響の研究にあります。 このようなフルオロ化化合物の環境運命を理解することは、その長期的な影響を評価し、その使用を含む農業慣行が持続可能であることを保証するために不可欠です .
分析化学
分析化学では、2-アミノ-3-ニトロ-5-フルオロピリジンは、さまざまな分析方法で標準または試薬として使用できます。 その明確に定義された構造と特性により、検量線で使用したり、分光分析で参照化合物として使用したりするのに適しています .
生化学
2-アミノ-3-ニトロ-5-フルオロピリジンの生化学的応用には、生物学的巨大分子と相互作用する化合物を合成するための前駆体としての使用が含まれます。 酵素阻害、受容体-リガンド相互作用、およびその他の生化学的経路を研究するために使用できます
Safety and Hazards
作用機序
Target of Action
2-Amino-3-nitro-5-fluoropyridine is an organic compound that is primarily used as a biochemical for proteomics research .
Mode of Action
It is known that fluoropyridines, a class of compounds to which 2-amino-3-nitro-5-fluoropyridine belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with biological targets.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various enzymes and hormone inhibitors , suggesting that they may interact with and influence a variety of biochemical pathways.
Pharmacokinetics
The compound is described as having high gi absorption and being non-bbb permeant
Result of Action
Given its use in proteomics research , it may be involved in influencing protein structures and functions.
生化学分析
Biochemical Properties
It is known that this compound can be readily introduced to molecular scaffolds by reductive amination and nucleophilic substitution
Cellular Effects
It is suggested that the 2-amino-3-fluoropyridine moiety forms a π–π interaction with the arginine residue in the protein sequence, leading to improved inhibitory
Molecular Mechanism
It is known that the compound can undergo heterolytic C2-H bond cleavage to form a carbene, which in turn eliminates F¯ to give a cation
特性
IUPAC Name |
5-fluoro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYYBZNEWDTDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617279 | |
| Record name | 5-Fluoro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212268-12-7 | |
| Record name | 5-Fluoro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-3-nitro-5-fluoropyridine's structure in pesticide development?
A1: While the article focuses on the synthesis of 2-Amino-3-nitro-5-fluoropyridine [], it mainly highlights its potential as a valuable building block for creating novel pesticides. The significance of its structure lies in the presence of the fluorine atom and the amino and nitro groups. These functional groups can contribute to various properties desirable in pesticides, such as enhanced biological activity, improved binding affinity to target sites, and modified physicochemical properties like solubility and metabolic stability. Further research is needed to explore how modifications to this core structure could lead to the development of new and effective pesticides.
Q2: What analytical techniques were used to confirm the successful synthesis of 2-Amino-3-nitro-5-fluoropyridine?
A2: The researchers employed several analytical techniques to confirm the identity and purity of the synthesized 2-Amino-3-nitro-5-fluoropyridine. These techniques include Gas Chromatography-Mass Spectrometry (GCMS), Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and carbon-13 Nuclear Magnetic Resonance (13C NMR) []. These methods allowed them to analyze the compound's mass-to-charge ratio, functional groups, and the environment of specific hydrogen and carbon atoms, ultimately confirming its structure.
Q3: What is the overall yield of the synthetic process for 2-Amino-3-nitro-5-fluoropyridine, and why is this information important?
A3: The research reports a total yield of 7.2% for the synthesis of 2-Amino-3-nitro-5-fluoropyridine, with a final product purity of 97.8% []. The yield is a crucial factor in evaluating the efficiency and practicality of a synthetic route. A higher yield translates to less waste and potentially lower production costs, making the process more attractive for potential industrial applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
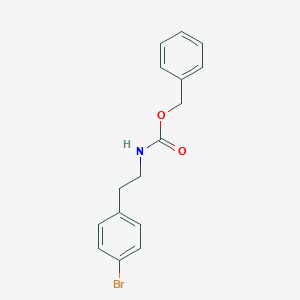
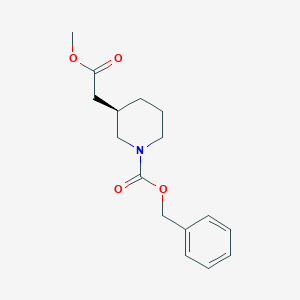
![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)

